molecular formula C11H14ClNO3 B11867490 Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate

Cat. No.: B11867490
M. Wt: 243.68 g/mol
InChI Key: MGJHXQIAHLKAOD-UHFFFAOYSA-N
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Description

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate is an organic compound with the molecular formula C11H14ClNO3

Preparation Methods

The synthesis of Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate typically involves the reaction of 4-chloro-3-methoxyaniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate can be compared with similar compounds such as:

    Methyl 3-((4-chloro-2-methoxyphenyl)amino)propanoate: This compound has a similar structure but with a different position of the methoxy group.

    Methyl 3-((4-chloro-3-hydroxyphenyl)amino)propanoate: This compound has a hydroxyl group instead of a methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into its biological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight : Approximately 243.69 g/mol
  • Functional Groups : Contains a chloro-substituted phenyl group and a methoxy group, which are crucial for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly against colorectal cancer cell lines (HCT-116). It is believed to act through mechanisms involving apoptosis induction and cell cycle arrest.
  • HDAC Inhibition : It has been identified as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy as HDACs play a crucial role in regulating gene expression related to cell growth and differentiation.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoateC12_{12}H13_{13}ClO3_{3}Hydroxy group enhances solubilityAnticancer properties
Methyl 2-(4-chlorophenyl)-2-hydroxypropanoateC12_{12}H13_{13}ClO3_{3}Similar hydroxy substitutionHDAC inhibition
Methyl 3-(4-methoxyphenyl)-propanoateC12_{12}H14_{14}O3_{3}Methoxy group affects electronic propertiesModerate antiproliferative activity

This compound stands out due to its unique combination of chloro and methoxy substituents, which may confer distinct pharmacological properties compared to its analogs .

The mechanism of action for this compound involves:

  • Binding to Enzymes : Preliminary docking studies suggest that it may effectively bind to certain enzymes involved in cancer progression, potentially inhibiting their activity.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, which is critical for its anticancer effectiveness.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, thereby preventing further proliferation .

Case Studies and Research Findings

  • Antiproliferative Studies : In a study involving the HCT-116 colorectal cancer cell line, several derivatives were synthesized and tested for their antiproliferative effects. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating strong inhibitory actions for certain compounds .
  • HDAC Inhibition Research : A series of compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for HDAC inhibition. Results indicated that these compounds exhibited significant HDAC inhibitory activity, with some showing better efficacy than standard drugs like doxorubicin .
  • Toxicity Studies : Toxicity assessments revealed that the tested compounds did not exhibit significant toxicity towards human cells, making them promising candidates for further development as therapeutic agents .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 3-(4-chloro-3-methoxyanilino)propanoate

InChI

InChI=1S/C11H14ClNO3/c1-15-10-7-8(3-4-9(10)12)13-6-5-11(14)16-2/h3-4,7,13H,5-6H2,1-2H3

InChI Key

MGJHXQIAHLKAOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCCC(=O)OC)Cl

Origin of Product

United States

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